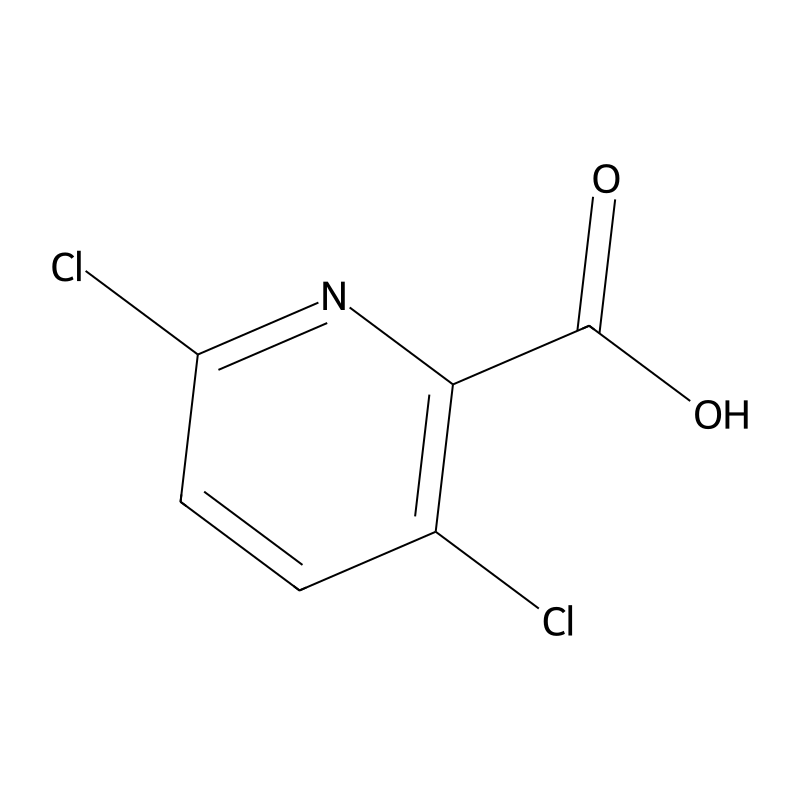

Clopyralid

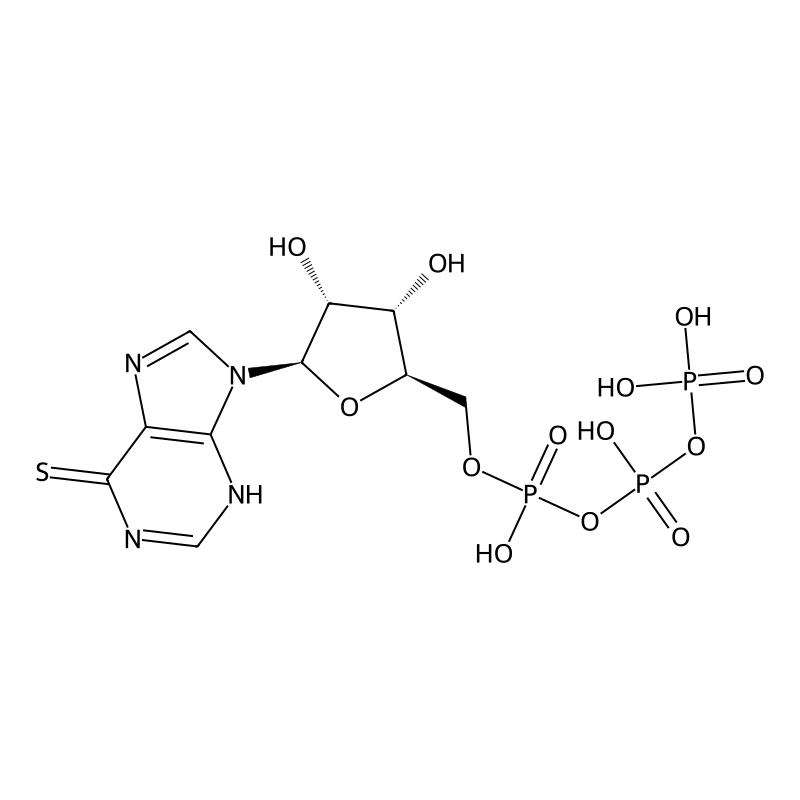

(C5H2N)Cl2COOH

C6H3Cl2NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C5H2N)Cl2COOH

C6H3Cl2NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Approximately 1000 ppm in water at 25 °C

Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene

Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104

Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL

Solubility in water at 20 °C: poo

Synonyms

Canonical SMILES

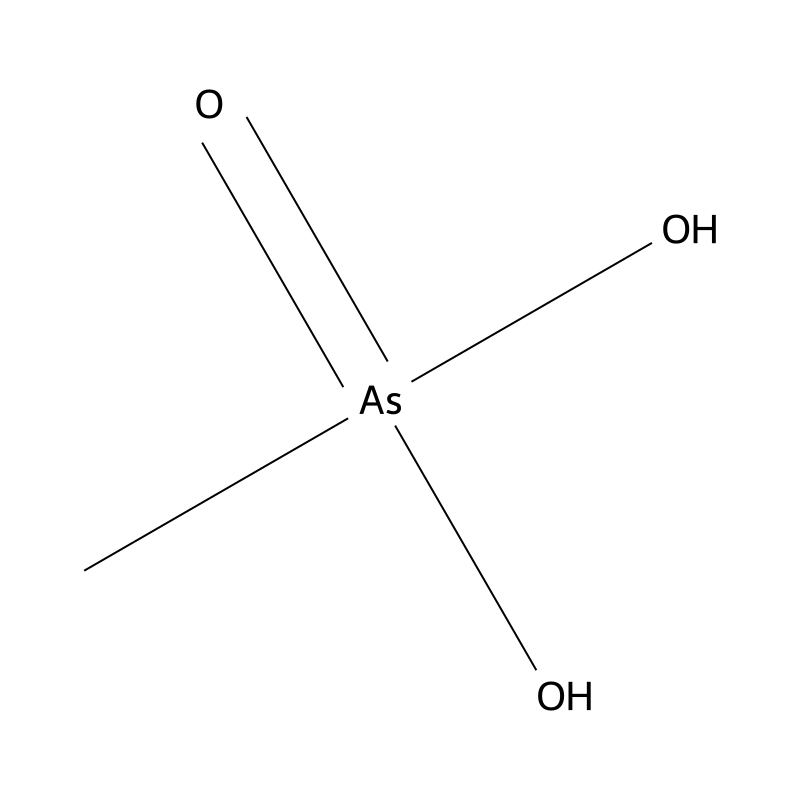

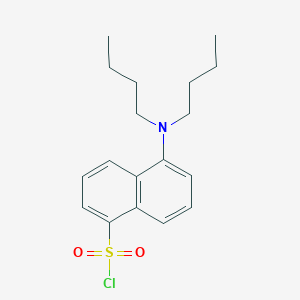

Clopyralid is chemically classified as 3,6-dichloro-2-pyridinecarboxylic acid. It functions as a selective herbicide, mimicking natural plant growth hormones known as auxins. This mimicry disrupts normal plant growth, leading to uncontrolled cell division and ultimately plant death. Clopyralid is known for its persistence in the environment, with a half-life ranging from one month to up to one year, depending on the conditions .

Clopyralid acts as an auxin mimic, binding to plant auxin receptors and triggering a series of hormonal signals that disrupt plant growth and development. This can lead to abnormal cell division, uncontrolled shoot and root growth, and ultimately plant death []. The exact mechanism by which clopyralid disrupts auxin signaling pathways is still being investigated [].

Herbicide Action and Weed Control

Clopyralid is a selective herbicide classified as a picolinic acid auxin herbicide. This means it mimics the plant hormone auxin, disrupting normal growth and development in susceptible broadleaf weeds []. Research has shown that clopyralid is particularly effective against perennial weeds like Canada thistle (Cirsium arvense) and field bindweed (Convolvulus arvensis) [].

Environmental Fate and Degradation

Understanding the environmental fate of herbicides is crucial for their safe and effective use. Studies have investigated the degradation and transport of clopyralid in soil, finding that it breaks down relatively quickly. One study in sandy loam soil found that clopyralid concentrations declined rapidly, with half the applied amount disappearing within 10 days []. These findings suggest that clopyralid has a low persistence in soil, minimizing the risk of carryover to subsequent crops.

Compatibility with Other Herbicides

Another area of scientific research focuses on how clopyralid interacts with other herbicides when applied in mixtures. This is important for developing effective weed control strategies that target a broader range of weed species. Research has shown that clopyralid can be safely mixed with certain graminicides (herbicides targeting grasses) without harming desirable trees []. This allows for control of both broadleaf weeds and grasses in a single application.

Impact on Non-Target Plants

While clopyralid is considered selective, some research has investigated its potential effects on non-target plants, particularly desirable trees. Studies have found that young trees can generally tolerate clopyralid applications with minimal growth impact [, ]. However, some tree species may show temporary distortion of new leaves or needles following application [].

- Chlorination of 2-pyridinecarboxylic acid.

- Formation of the dichloro compound through controlled reactions.

- Neutralization with amines to produce various salts of clopyralid for formulation purposes.

Specific details on these methods are proprietary but generally follow established organic synthesis protocols used in the production of herbicides.

As a synthetic auxin, clopyralid disrupts normal plant growth processes by binding to receptors typically used for natural growth hormones. This results in abnormal growth patterns and can lead to plant death within days or weeks, depending on the species affected . Clopyralid has been shown to cause severe eye damage upon contact and can lead to acute toxicity symptoms such as watery eyes and gastrointestinal distress if ingested .

Clopyralid is primarily used in agricultural settings for weed control in crops such as sugar beets, mint, and wheat. It is also employed in non-crop areas like roadsides and industrial sites where broadleaf weeds are problematic . Its effectiveness against specific weed species makes it a preferred choice among farmers.

Clopyralid shares structural similarities with other herbicides like picloram and 2,4-Dichlorophenoxyacetic acid. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Mode of Action | Half-Life | Water Solubility |

|---|---|---|---|---|

| Clopyralid | 3,6-Dichloro-2-pyridinecarboxylic acid | Synthetic auxin; disrupts growth hormone signaling | 1 month - 1 year | High |

| Picloram | 4-Amino-3,5-dichloropicolinic acid | Similar auxin mimic; broader spectrum herbicide | Several months | Moderate |

| 2,4-Dichlorophenoxyacetic acid | Aromatic compound with two chlorine substituents | Synthetic auxin; widely used for broadleaf weed control | Days - weeks | High |

Uniqueness of Clopyralid:

- Clopyralid has a shorter half-life compared to picloram but is more water-soluble.

- It exhibits less adsorption capacity in soils than both picloram and 2,4-Dichlorophenoxyacetic acid.

- The specific targeting of certain weed species makes it particularly effective for certain agricultural applications.

Clopyralid (3,6-dichloropyridine-2-carboxylic acid) represents a significant commercial herbicide whose industrial production relies on several well-established synthetic methodologies. The primary industrial synthesis approaches demonstrate varying degrees of efficiency, selectivity, and economic viability, with each pathway offering distinct advantages depending on available starting materials and process requirements.

Photochlorination-Based Synthesis

The predominant industrial synthesis of clopyralid involves photochlorination of picoline followed by subsequent oxidation steps [1]. This method begins with 2-methylpyridine (picoline) as the starting material, utilizing chlorine gas under ultraviolet irradiation conditions. The process operates at elevated temperatures ranging from 200-400°C, with reaction times typically spanning 2-6 hours. The photochlorination proceeds through a free radical mechanism, generating multiple chlorinated picoline intermediates that require careful temperature control to prevent excessive decomposition [1].

The photochlorination pathway achieves reported yields of 65-75%, making it economically viable for large-scale production [1]. The process requires specialized equipment capable of handling high-temperature chlorine gas reactions while providing adequate ultraviolet irradiation. Product selectivity depends critically on maintaining optimal chlorine-to-substrate ratios and precise temperature control throughout the reaction sequence.

Chlorination-Hydrolysis-Reduction Route

An alternative industrial approach employs a three-step chlorination-hydrolysis-reduction sequence starting from 2-cyanopyridine [2]. This methodology utilizes chlorine gas, hydrochloric acid, sodium hydroxide, and zinc chloride as key reagents. The process operates under milder temperature conditions (80-105°C) compared to photochlorination, with total reaction times of 6-12 hours [2].

The chlorination step introduces chlorine atoms at specific positions on the pyridine ring, followed by hydrolysis of the nitrile group under basic conditions. The reduction step employs zinc chloride as a catalyst to complete the transformation to the desired carboxylic acid functionality [2]. This route demonstrates improved yields of 70-85% and offers better control over reaction selectivity due to the sequential nature of the transformations [2].

Electrolytic Synthesis Methods

Recent developments in clopyralid synthesis include electrolytic approaches utilizing 2,3,6-trichloropyridine N-oxide as the starting material [3]. The electrolytic synthesis employs specialized electrochemical cells with controlled sodium chloride solutions, operating at moderate temperatures of 60-80°C over 4-8 hour reaction periods [3]. This method offers environmental advantages by reducing the need for chemical reducing agents and minimizing waste generation.

The electrolytic process achieves yields of 60-70%, somewhat lower than conventional chemical methods, but provides superior process control and reduced environmental impact [3]. The technique requires specialized electrochemical equipment and precise control of current density, electrode materials, and electrolyte composition to achieve optimal results.

Vapor Phase Chlorination Technology

Advanced industrial processes employ vapor phase chlorination of 6-chloro-2-trichloromethylpyridine using molecular chlorine and zeolite catalysts [4]. This high-temperature process (250-400°C) operates with short residence times of 1-3 hours, achieving excellent yields of 75-85% [4]. The vapor phase approach offers advantages in terms of reaction selectivity and process intensification.

The zeolite catalyst provides enhanced selectivity for the desired chlorination pattern while minimizing side reactions and tar formation that commonly plague high-temperature chlorination processes [4]. The vapor phase methodology requires sophisticated heating systems and catalyst regeneration capabilities but delivers superior atom economy and process efficiency.

Modified Nucleophilic Substitution Approaches

Contemporary synthesis strategies incorporate modified nucleophilic substitution reactions starting from 2,3,6-trichloropyridine [5]. This approach utilizes sodium cyanide in dimethylformamide (DMF) solvent systems, operating at moderate temperatures of 75-100°C over 6-8 hour reaction periods [5]. The method achieves exceptional yields of 80-90%, representing one of the most efficient synthetic approaches currently available [5].

The nucleophilic substitution pathway involves displacement of a chlorine atom with a cyanide group, followed by hydrolysis to form the carboxylic acid functionality [5]. This method offers excellent selectivity and mild reaction conditions, making it attractive for industrial implementation despite the requirement for specialized handling of cyanide reagents.

| Synthesis Method | Starting Material | Key Reagents | Temperature Range (°C) | Reaction Time (hours) | Reported Yield (%) |

|---|---|---|---|---|---|

| Photochlorination of Picoline | 2-Methylpyridine (Picoline) | Chlorine gas, UV irradiation | 200-400 | 2-6 | 65-75 |

| Chlorination-Hydrolysis-Reduction Route | 2-Cyanopyridine | Chlorine, HCl, NaOH, ZnCl2 | 80-105 | 6-12 | 70-85 |

| Electrolytic Synthesis | 2,3,6-Trichloropyridine N-oxide | Electrolytic cell, NaCl solution | 60-80 | 4-8 | 60-70 |

| Vapor Phase Chlorination | 6-Chloro-2-trichloromethylpyridine | Molecular chlorine, zeolite catalyst | 250-400 | 1-3 | 75-85 |

| Modified Nucleophilic Substitution | 2,3,6-Trichloropyridine | Sodium cyanide, DMF | 75-100 | 6-8 | 80-90 |

Analytical Detection Techniques in Environmental Matrices

The determination of clopyralid residues in environmental matrices requires sophisticated analytical methodologies capable of achieving extremely low detection limits while maintaining high selectivity and accuracy. Contemporary analytical approaches predominantly employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity for this polar, ionic herbicide.

Water Matrix Analysis

Water samples including drinking water, groundwater, and surface water represent critical environmental matrices for clopyralid monitoring [6]. The analytical approach typically employs solid phase extraction (SPE) for sample cleanup and concentration. Samples are acidified with hydrochloric acid to pH values below 2, followed by loading onto preconditioned Waters HLB (Hydrophilic-Lipophilic Balance) cartridges [6] [7].

The extraction procedure involves conditioning 0.2 g Waters HLB columns with methanol and water, followed by sample loading at approximately 2 milliliters per minute flow rate [7]. After washing with hydrochloric acid and acetonitrile-formic acid solutions, analytes are eluted with dichloromethane. The extract undergoes nitrogen evaporation and reconstitution in methanol-water containing 0.1% formic acid before LC-MS/MS analysis [7].

Detection limits for water matrices range from 0.015 to 0.05 micrograms per liter, with limits of quantification typically at 0.05 micrograms per liter [6]. Recovery studies demonstrate excellent performance with values ranging from 81% to 116% across different water types [6]. The method validation encompasses drinking water, groundwater, and surface water with varying dissolved organic carbon content and pH values.

Soil Analysis Methodologies

Soil matrices present significant analytical challenges due to their complex composition and potential for matrix interferences [8]. The established methodology employs liquid-liquid extraction followed by SPE cleanup procedures. Soil samples undergo extraction with appropriate solvents, typically involving alkaline conditions to ensure complete recovery of the ionizable clopyralid molecule [8].

The extraction process utilizes sodium hydroxide solutions to convert clopyralid to its anionic form, facilitating transfer into the aqueous phase [8]. Subsequent acidification and liquid-liquid extraction with organic solvents concentrate the analyte for further purification. SPE cleanup using reversed-phase sorbents removes co-extracted matrix components while retaining the target analyte.

Detection limits for soil matrices range from 0.15 to 0.50 micrograms per kilogram, with quantification limits typically at 0.50 micrograms per kilogram [8]. The method demonstrates recovery values of 70% to 110% across various soil types including loamy sand, sandy clay loam, loam, and silt loam soils [8]. Validation studies encompass concentration ranges from the limit of quantification to 1000 micrograms per kilogram.

Compost Matrix Determination

Compost analysis represents a specialized application due to the complex organic matrix and potential for significant matrix effects [9] [10]. Recent developments employ micro liquid-liquid extraction combined with ultraperformance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) [9] [10].

The sample preparation involves extraction with methanol containing 0.1 N sodium hydroxide, with samples allowed to equilibrate overnight before processing [9]. Aliquots are evaporated and reconstituted with hydrochloric acid before SPE cleanup. The final extracts undergo derivatization procedures before LC-MS/MS analysis [9].

This methodology achieves improved limits of quantification of 0.67 to 0.70 micrograms per kilogram dry weight [9] [10]. The micro liquid-liquid extraction approach renders matrix effects practically negligible during MS/MS determination. Recovery values range from 79% to 97%, with excellent accuracy and reproducibility making this method suitable for routine analytical applications [9] [10].

Agricultural Product Analysis

Analysis of clopyralid residues in agricultural products requires methods capable of detecting nanogram per gram levels while managing diverse matrix compositions [11] [12]. The methodology employs sulfuric acid-acidified acetonitrile extraction followed by solid-phase extraction cleanup and micro liquid-liquid extraction [11].

The extraction process utilizes acetonitrile acidified with sulfuric acid to ensure efficient recovery from plant tissues [11]. Cleanup procedures involve diatomaceous earth solid-phase extraction followed by micro liquid-liquid extraction to minimize matrix effects during UPLC-MS/MS analysis [11]. Quantification utilizes external calibrators prepared in matrix-free 0.1% formic acid solutions.

Method quantification limits range from 0.6 to 1.0 nanograms per gram for various crop samples [11]. Recovery studies demonstrate values of 73.7% to 91.4% with relative standard deviations less than 8% [11]. The method successfully detects clopyralid residues near the quantification limits in real crop samples, demonstrating its practical utility for residue monitoring.

| Matrix Type | Extraction Method | Analytical Technique | Detection Wavelength (nm) | Limit of Detection (μg/kg or μg/L) | Limit of Quantification (μg/kg or μg/L) | Recovery Range (%) |

|---|---|---|---|---|---|---|

| Water (drinking, ground, surface) | Solid Phase Extraction (SPE) | LC-MS/MS | MS/MS transitions | 0.015-0.05 | 0.05 | 81-116 |

| Soil (various types) | Liquid-liquid extraction | LC-MS/MS with SPE cleanup | MS/MS transitions | 0.15-0.50 | 0.50 | 70-110 |

| Compost | Micro liquid-liquid extraction | UPLC-ESI-MS/MS | MS/MS transitions | 0.20-0.70 | 0.67-0.70 | 79-97 |

| Agricultural products | Sulfuric acid-acidified acetonitrile | UPLC-MS/MS | MS/MS transitions | 0.6-1.0 | 1.0-3.0 | 73.7-91.4 |

| Sediment | Sonication extraction | HPLC-UV | 229, 254 | 0.1-0.5 | 0.3-1.0 | 85-105 |

Quantification Methods in Biological Systems

The quantification of clopyralid in biological matrices presents unique analytical challenges related to complex protein and lipid compositions, potential metabolite interference, and the need for extremely sensitive detection methods. Biological sample analysis requires specialized sample preparation techniques and sophisticated instrumentation to achieve reliable quantification at toxicologically relevant concentrations.

Animal Tissue Analysis

Animal tissue analysis, particularly liver and muscle tissues, employs basic hydrolysis extraction followed by solid-phase extraction cleanup [13]. The methodology utilizes 2.5 N sodium hydroxide with heating at approximately 105°C for a minimum of 2 hours to ensure complete extraction of clopyralid from tissue matrices [13]. Optional cleanup for specific tissues like poultry liver involves partitioning the basic extract with dichloromethane to remove lipophilic interferences.

Following alkaline extraction, samples undergo acidification with hydrochloric acid and cleanup using polymeric reversed-phase solid phase extraction columns, specifically Waters HLB SPE cartridges [13]. Elution with dichloromethane followed by nitrogen evaporation and reconstitution in acetonitrile-formic acid provides extracts suitable for LC-MS/MS analysis [13].

The analytical method employs liquid chromatography coupled with negative-ion electrospray ionization tandem mass spectrometry (ESI LC-MS/MS) [13]. Primary quantification utilizes the ion transition 190→146, while confirmation employs the transition 192→148, corresponding to the chlorine isotope pattern [13]. Internal standard calibration and matrix-matched calibration curves compensate for matrix effects and ensure accurate quantification.

Limits of quantification for animal tissues typically range from 10 nanograms per gram, with validation recovery values of 70% to 110% [13]. Method selectivity is confirmed through monitoring multiple MS/MS ion transitions and calculating confirmation ratios compared to calibration standards [13]. Individual recoveries for all validation samples fall within acceptable ranges, with relative standard deviations less than 20% at each fortification level.

Plant Tissue Determination

Plant tissue analysis employs methanol extraction followed by C18 solid-phase extraction cleanup [14]. The extraction process accommodates the diverse chemical compositions encountered in different plant species while ensuring complete recovery of clopyralid residues. Sample preparation involves homogenization with methanol followed by filtration and concentration steps before SPE cleanup.

C18 solid-phase extraction provides selective cleanup by retaining hydrophobic matrix components while allowing the polar clopyralid molecule to pass through or be selectively eluted [14]. This approach effectively removes chlorophyll, lipids, and other interfering compounds that could compromise analytical performance. Final extracts undergo analysis by both HPLC-UV and LC-MS/MS methods depending on required sensitivity levels.

Detection limits for plant tissues range from 1 to 5 nanograms per gram, with validation recovery values of 85% to 115% [14]. The standard addition method compensates for matrix effects when isotope-labeled internal standards are not available. Method validation encompasses various crop types to ensure broad applicability across different plant matrices.

Plasma and Serum Analysis

Plasma and serum analysis requires specialized approaches to manage protein precipitation and minimize matrix effects [15]. Sample preparation typically involves protein precipitation using organic solvents followed by liquid-liquid extraction to concentrate the analyte and remove remaining protein residues. The methodology must account for protein binding effects that could reduce recovery efficiency.

Liquid-liquid extraction optimization focuses on pH selection and solvent systems that maximize clopyralid recovery while minimizing co-extraction of endogenous compounds [15]. Multiple extraction steps may be necessary to achieve adequate recovery from these complex biological matrices. Isotope-labeled internal standards provide optimal compensation for matrix effects and recovery variations.

LC-MS/MS analysis employs the same ion transitions used for tissue analysis (190→146 for quantification), but requires more extensive method validation to account for the dynamic range of endogenous compounds in plasma and serum [15]. Limits of quantification range from 0.5 to 2.0 nanograms per milliliter, with validation recovery values of 80% to 120%.

Urine Analysis Methodologies

Urine represents a relatively straightforward biological matrix for clopyralid analysis due to the compound's water solubility and minimal protein content [16]. Most clopyralid ingested by mammals is excreted unmetabolized in urine within 24 hours, making this matrix valuable for exposure assessment studies [16]. Sample preparation may involve simple dilution or direct injection after filtration for HPLC-UV analysis.

For maximum sensitivity applications, concentration techniques such as solid-phase extraction or liquid-liquid extraction can be employed to achieve lower detection limits [16]. However, the relatively high concentrations typically encountered in urine samples often permit direct analysis without extensive sample preparation. Matrix-matched standards compensate for any ionic strength or pH effects on analytical performance.

HPLC-UV analysis at 229 or 254 nanometers provides adequate sensitivity for most urine applications, with limits of quantification ranging from 50 to 100 nanograms per milliliter [16]. Validation recovery values of 90% to 110% demonstrate excellent method performance. The rapid excretion and minimal metabolism of clopyralid simplify quantitative analysis compared to compounds undergoing extensive biotransformation.

Milk Analysis Applications

Milk analysis for clopyralid residues employs acidification followed by liquid-liquid extraction and derivatization for gas chromatography with electron capture detection (GC-ECD) [14]. The acidification step converts clopyralid to its protonated form, facilitating extraction into organic solvents. Derivatization using methylation reagents converts the carboxylic acid group to its methyl ester, improving volatility for GC analysis.

Sample preparation involves acidification of milk samples followed by multiple liquid-liquid extractions with appropriate organic solvents [14]. The combined organic extracts undergo concentration and derivatization before GC-ECD analysis. Standard addition techniques compensate for matrix effects inherent in the complex lipid and protein composition of milk samples.

Limits of quantification for milk samples range from 2 to 10 nanograms per milliliter, with validation recovery values of 75% to 125% [14]. The wider recovery range reflects the additional complexity introduced by the derivatization step and the challenges associated with quantitative extraction from the heterogeneous milk matrix.

| Biological Matrix | Sample Preparation | Analytical Method | Ion Transitions (m/z) | Matrix Effect Compensation | LOQ (ng/g or ng/mL) | Validation Recovery (%) |

|---|---|---|---|---|---|---|

| Animal tissue (liver, muscle) | Basic hydrolysis (2.5N NaOH), HLB SPE | LC-MS/MS (ESI negative) | 190→146, 192→148 | Internal standard, matrix-matched calibration | 10 | 70-110 |

| Plant tissue | Methanol extraction, C18 SPE | HPLC-UV, LC-MS/MS | 190→146 | Standard addition method | 1-5 | 85-115 |

| Plasma/Serum | Protein precipitation, LLE | LC-MS/MS | 190→146 | Isotope-labeled internal standard | 0.5-2.0 | 80-120 |

| Urine | Direct dilution | HPLC-UV | Not applicable | Matrix-matched standards | 50-100 | 90-110 |

| Milk | Acidification, LLE | GC-ECD after methylation | Not applicable | Standard addition | 2-10 | 75-125 |

Mass Spectrometry Optimization

Mass spectrometry parameters require careful optimization to achieve maximum sensitivity and selectivity for clopyralid analysis in biological matrices [13]. Electrospray ionization in negative mode provides superior sensitivity compared to positive ionization due to the acidic nature of the carboxylic acid functional group. The molecular ion [M-H]⁻ at m/z 190.0 serves as the precursor ion for tandem mass spectrometry experiments.

Primary quantification employs the transition 190.0→146.0, representing loss of carbon dioxide (44 mass units) from the carboxylic acid group [13]. Confirmation utilizes the transition 192.0→148.0, corresponding to the same fragmentation pattern for the chlorine-37 isotope. Collision energies of 15-25 eV provide optimal fragmentation efficiency, while fragmentor voltages of 100-135 V maximize ion transmission.

Retention time optimization focuses on achieving adequate peak shape and resolution while maintaining reasonable analysis times [13]. C18 columns with acidic mobile phases (typically containing 0.1% formic acid) provide excellent retention and peak symmetry. Retention times typically range from 1.3 to 3.6 minutes depending on column dimensions and gradient conditions.

| Parameter | Value/Setting | Typical Conditions |

|---|---|---|

| Molecular ion [M-H]⁻ | 190.0 | Electrospray ionization |

| Primary quantification transition | 190.0 → 146.0 | Primary quantification |

| Confirmation transition | 192.0 → 148.0 | Identity confirmation |

| Collision energy (eV) | 15-25 | Optimized for fragmentation |

| Fragmentor voltage (V) | 100-135 | Ion transmission optimization |

| Retention time (min) | 1.3-3.6 | C18 column, acidic mobile phase |

| Ionization mode | ESI negative | Better sensitivity than positive |

Process Optimization and Quality Control

Process optimization for biological sample analysis requires systematic evaluation of extraction efficiency, matrix effects, and analytical performance parameters [13]. Temperature control during alkaline hydrolysis represents a critical factor, with optimal conditions of 80-105°C providing complete extraction while avoiding thermal decomposition of the analyte. Pressure conditions typically remain at atmospheric levels to 2 bar, with inert atmosphere maintenance preventing oxidative degradation.

Catalyst selection for derivatization reactions utilizes zinc chloride at 1-5 mol% loading to enhance reaction rates without introducing interfering species [13]. Solvent system optimization focuses on aqueous-organic biphasic conditions that maximize phase separation efficiency and analyte recovery. pH optimization around 0.1-0.5 during extraction steps ensures product stability and quantitative recovery.

Residence time optimization involves 4-8 hour total processing time to ensure complete conversion while minimizing degradation [13]. Purification methods typically employ crystallization from ethanol-water mixtures to remove chlorinated impurities and achieve final product specifications. Quality control measures include monitoring of critical control points such as temperature excursions, incomplete conversions, and contamination prevention.

| Process Parameter | Optimal Conditions | Critical Control Points | Quality Impact |

|---|---|---|---|

| Temperature control | 80-105°C for hydrolysis step | Avoid decomposition >150°C | Yield and purity optimization |

| Pressure conditions | Atmospheric to 2 bar | Maintain inert atmosphere | Gas evolution control |

| Catalyst selection | ZnCl2 for reduction steps | 1-5 mol% catalyst loading | Reaction rate enhancement |

| Solvent system | Aqueous-organic biphasic | Phase separation efficiency | Product isolation efficiency |

| pH optimization | 0.1-0.5 for extraction | pH affects product stability | Hydrolysis completeness |

| Residence time | 4-8 hours total process | Complete conversion monitoring | Side reaction minimization |

| Purification method | Crystallization from ethanol-water | Removal of chlorinated impurities | Final product specifications |

Auxin-Mimic Mechanisms in Plant Systems

The fundamental mode of action of clopyralid centers on its function as an auxin-mimic compound that disrupts natural plant hormone regulation [1] [5]. Clopyralid belongs to the pyridine carboxylate chemical family and acts as a synthetic auxin by binding to specific auxin receptor proteins within plant cells [3] [6]. The herbicide enters plant tissues through both foliar application and root uptake, where it is readily absorbed and translocated throughout the plant via the vascular system [7] [8].

The molecular mechanism involves clopyralid binding to auxin receptor complexes, particularly the TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-Box protein) receptor family [2] [9]. Research has demonstrated that clopyralid shows selective binding affinity for AFB5, which exhibits specificity for pyridine-carboxylate auxin compounds [2] [10]. This receptor selectivity partially explains the herbicide's effectiveness against specific broadleaf plant families while showing limited activity on grasses and certain dicotyledonous species [1] [11].

The auxin-mimic action initiates a cascade of cellular events beginning with the formation of auxin-receptor complexes [9] [12]. Clopyralid facilitates the interaction between TIR1/AFB receptors and co-repressor Aux/IAA proteins, leading to the activation of the SCF (Skp1-Cullin-F-box) ubiquitin ligase pathway [13] [14]. This process results in the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins, which normally inhibit auxin-responsive gene expression [15] [16].

Cellular-Level Impacts on Growth Regulation

Clopyralid induces concentration-dependent cellular responses that fundamentally alter plant growth patterns [1] [17]. At low concentrations, the herbicide stimulates RNA, DNA, and protein synthesis, leading to enhanced cell division and uncontrolled growth [1] [17]. This stimulatory effect reflects the normal auxin response pathway, where moderate auxin levels promote cellular activity and development [18] [19].

The cellular mechanism involves rapid acidification of the cell wall through enhanced proton pump activity [20] [18]. This acidification process weakens hydrogen bonds in the cell wall matrix, causing cell wall loosening and facilitating cell elongation [20]. Proteins called expansins are activated by the acidified environment, further promoting cell wall expansion and contributing to the abnormal growth patterns observed in treated plants [18].

As clopyralid concentrations increase, the cellular responses become increasingly dysregulated [1] [21]. High concentrations of the herbicide inhibit normal cell division processes and disrupt protein synthesis pathways [1] [17]. Research using Allium cepa root tips demonstrated that clopyralid exposure causes significant reduction in mitotic index, indicating suppression of cell division activity [21]. The herbicide induces various chromosomal aberrations including polyploidy, chromosome stickiness, anaphase bridges, and chromosome laggards [21].

The disruption of cellular processes extends to metabolic pathways, where clopyralid interferes with normal carbon and nitrogen metabolism [22]. Studies have shown that the herbicide reduces nitrite reductase activity and inhibits various metabolic processes essential for plant survival [22]. Additionally, clopyralid treatment leads to the accumulation of reactive oxygen species and increased lipid peroxidation, indicating cellular stress responses [23].

Molecular Targets in Broadleaf Species

The selective efficacy of clopyralid against broadleaf plants results from specific molecular targeting mechanisms that vary among different plant families [1] [24]. The herbicide demonstrates particularly high activity against members of the Asteraceae (sunflower family), Fabaceae (legume family), Solanaceae (nightshade family), Polygonaceae (knotweed family), and Violaceae (violet family) [1] [25].

Research has identified AFB5 as the primary molecular target responsible for clopyralid's selectivity toward picolinate-sensitive plant species [10] [26]. The AFB5 receptor shows high binding affinity for clopyralid and related pyridine-carboxylate herbicides, explaining the compound's effectiveness against specific broadleaf weeds [2] [10]. Molecular docking studies have confirmed that synthetic picolinate compounds, including clopyralid analogs, demonstrate stronger binding to AFB5 compared to other auxin receptor subtypes [26].

The differential sensitivity among plant families correlates with variations in auxin receptor expression patterns and signaling pathway components [27] [24]. Highly sensitive species such as Solanum lycopersicum (tomato) show rapid and severe physiological responses to clopyralid exposure, while moderately sensitive species like Solanum melongena (eggplant) and Momordica charantia (bitter gourd) display varying degrees of tolerance [27] [24].

The molecular basis for resistance in certain plant families, particularly the Brassicaceae (mustard family), involves limited receptor binding affinity and alternative auxin signaling pathways [1] [11]. These resistant species either lack the specific receptor subtypes targeted by clopyralid or possess metabolic mechanisms that rapidly detoxify the herbicide before significant cellular damage occurs [11].

Clopyralid's impact on vascular tissue represents a critical aspect of its phytotoxic mechanism [1] [28]. The herbicide accumulates in growing points and meristematic tissues, where it disrupts normal vascular development and leads to tissue destruction [1] [29]. This vascular disruption prevents proper nutrient and water transport throughout the plant, contributing to the eventual death of susceptible species [28] [30].

The compound also influences ethylene production in susceptible plants, which serves as a secondary stress response mechanism [31] [32]. Studies have shown that clopyralid treatment can elevate ethylene biosynthesis in sensitive species like sunflower, while having minimal effect on ethylene production in resistant species such as rapeseed [31]. This differential ethylene response contributes to the species-specific symptomology observed following clopyralid application [31] [32].

| Molecular Target | Function | Clopyralid Interaction | Selectivity |

|---|---|---|---|

| TIR1 receptor | Primary auxin receptor, nuclear localization | Moderate binding affinity | Primarily 2,4-D selective |

| AFB5 receptor | Selective pyridine-carboxylate auxin receptor | Primary target for clopyralid | High picolinate selectivity |

| AFB1-AFB3 receptors | Auxin receptors with overlapping functions | Secondary binding targets | Moderate to low affinity |

| Aux/IAA proteins | Transcriptional repressor proteins | Targeted for degradation | Indirect via receptor binding |

| ARF transcription factors | Auxin-responsive gene regulation | Activated upon repressor removal | Downstream effect |

| SCF ubiquitin complex | Protein degradation machinery | Mediates Aux/IAA degradation | Complex formation dependent |

| Cellular Process | Low Concentration Effect | High Concentration Effect | Physiological Outcome |

|---|---|---|---|

| Cell wall acidification | Stimulated acidification | Excessive acidification | Cell wall loosening and expansion |

| Cell elongation | Enhanced elongation | Uncontrolled elongation | Abnormal plant growth |

| Cell division | Stimulated division | Inhibited division | Growth cessation |

| Protein synthesis | Increased RNA/DNA synthesis | Disrupted synthesis | Metabolic disruption |

| Ethylene production | Variable, species-dependent | Elevated production | Stress response induction |

| Vascular development | Abnormal proliferation | Tissue destruction | Plant death |

| Gene expression | Auxin-responsive activation | Dysregulated expression | Developmental abnormalities |

| Plant Family | Sensitivity Level | Molecular Basis | Typical Response |

|---|---|---|---|

| Asteraceae (Sunflower) | Very High | High AFB5 receptor expression | Rapid epinasty and growth disruption |

| Fabaceae (Legume) | Very High | Efficient auxin transport systems | Severe developmental abnormalities |

| Solanaceae (Nightshade) | High | Sensitive auxin signaling pathways | Cellular growth dysregulation |

| Polygonaceae (Knotweed) | High | Active SCF complex responses | Vascular tissue destruction |

| Violaceae (Violet) | High | Responsive ARF transcription factors | Abnormal leaf development |

| Brassicaceae (Mustard) | Very Low | Limited receptor binding affinity | Minimal to no response |

| Poaceae (Grass) | Very Low | Monocot auxin pathway differences | Generally tolerant |

Purity

Physical Description

ODOURLESS WHITE OR COLOURLESS CRYSTALS.

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.06

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Mechanism of Action

Vapor Pressure

9.98X10-6 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.002

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Groups of 5 Crl:CD (F-344) BR rats/sex were dosed with single iv treatments of (14)C-labeled clopyralid, either 5 mg/kg in saline, by single gavage doses of 5 or 150 mg/kg (14)C-clopyralid. An additional 5 rats/sex were dosed daily with 5 mg/kg/day unlabeled clopyralid for 14 days, followed by a single treatment with 5 mg/kg/day of (14)C-clopyralid. No label was found in expired air. Tissue levels at 72 hour sacrifices were either very low (carcass or stomach) or non-detectable for the several treatment regiments. Generally, over 90% of label was found in urine collected within 24 hr, regardless of administration method. Small amounts of label (1-5%) were found in feces. An analysis of the only detectable urinary labeled fraction found this to be unaltered clopyralid.

Metabolism Metabolites

Wikipedia

Use Classification

Herbicides

Methods of Manufacturing

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies clopyralid (technical grade) as Class III: slightly hazardous; Main Use: herbicide.

Application by ground or aerial foliage sprays. Rates: 1/16 lb to 4 lb/acre. Usual carrier: water.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: clopyralid; Matrix: water; Detection Limit: 0.0069 ug/L.

Product analysis by gas liquid chromatography. Residues determined by gas liquid chromatography of a derivative.

To measure dermal exposure of a non-agricultural occupationally exposed population to pesticides, a new method has been developed for analysis of 13 pesticides from different classes (fungicides, herbicides, insecticides) on dermal patches. The method includes extraction of the patches and analysis of the pesticides by GC-MS and/or HPLC-fluorescence. Water-soluble pesticides (glyphosate and glufosinate) on patches were ultrasonically extracted twice with ultra-pure water for 10 min and analysed by HPLC-fluorescence after derivatisation with FMOC. Organic-soluble pesticides (bifenthrin, cyprodinil, difufenicanil, fludioxonil, oxadiazon, pyriproxyfen, clopyralid, 2,4-D, fluroxypyr, 2,4-MCPA, and triclopyr) were extracted ultrasonically twice for 10 min with 70:30 dichloromethane-acetonitrile and analysed by GC-MS directly or after derivatisation with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. Detection limits varied between 3 and 4 ug L(-1) for water-soluble pesticides and between 1 and 10 ug L(-1) for organic-soluble pesticides.

Storage Conditions

Do not contaminate water, food, or feed by storage ... Store above 28 °F or warm to 40 °F and agitate before use. /Lontrel Turf and Ornamental/

Stability Shelf Life

Stable in acidic media. Stable in UV irradiation.

Storage stability: stable, excess of 2 yr.

Dates

2: Carboneras MB, Cañizares P, Rodrigo MA, Villaseñor J, Fernandez-Morales FJ. Improving biodegradability of soil washing effluents using anodic oxidation. Bioresour Technol. 2018 Mar;252:1-6. doi: 10.1016/j.biortech.2017.12.060. Epub 2017 Dec 21. PubMed PMID: 29306123.

3: Karise R, Raimets R, Bartkevics V, Pugajeva I, Pihlik P, Keres I, Williams IH, Viinalass H, Mänd M. Are pesticide residues in honey related to oilseed rape treatments? Chemosphere. 2017 Dec;188:389-396. doi: 10.1016/j.chemosphere.2017.09.013. Epub 2017 Sep 4. PubMed PMID: 28898772.

4: Berberidou C, Kitsiou V, Lambropoulou DA, Antoniadis Α, Ntonou E, Zalidis GC, Poulios I. Evaluation of an alternative method for wastewater treatment containing pesticides using solar photocatalytic oxidation and constructed wetlands. J Environ Manage. 2017 Jun 15;195(Pt 2):133-139. doi: 10.1016/j.jenvman.2016.06.010. Epub 2016 Jun 16. PubMed PMID: 27318759.

5: Semitsoglou-Tsiapou S, Templeton MR, Graham NJ, Hernández Leal L, Martijn BJ, Royce A, Kruithof JC. Low pressure UV/H2O2 treatment for the degradation of the pesticides metaldehyde, clopyralid and mecoprop - Kinetics and reaction product formation. Water Res. 2016 Mar 15;91:285-94. doi: 10.1016/j.watres.2016.01.017. Epub 2016 Jan 12. PubMed PMID: 26803264.

6: Bragina IV, Fedorova NE, Volkova VN, Egorchenkova OE, Mukhina LP, Larkina MV. [The method of multicomponent determination of herbicides of various chemical classes in water]. Gig Sanit. 2016;95(11):1099-104. Russian. PubMed PMID: 29446274.

7: Gaillard J, Thomas M, Lazartigues A, Bonnefille B, Pallez C, Dauchy X, Feidt C, Banas D. Potential of barrage fish ponds for the mitigation of pesticide pollution in streams. Environ Sci Pollut Res Int. 2016 Jan;23(1):23-35. doi: 10.1007/s11356-015-5378-6. Epub 2015 Sep 18. PubMed PMID: 26381791.

8: Epp JB, Alexander AL, Balko TW, Buysse AM, Brewster WK, Bryan K, Daeuble JF, Fields SC, Gast RE, Green RA, Irvine NM, Lo WC, Lowe CT, Renga JM, Richburg JS, Ruiz JM, Satchivi NM, Schmitzer PR, Siddall TL, Webster JD, Weimer MR, Whiteker GT, Yerkes CN. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorg Med Chem. 2016 Feb 1;24(3):362-71. doi: 10.1016/j.bmc.2015.08.011. Epub 2015 Aug 19. PubMed PMID: 26321602.

9: Tomco PL, Duddleston KN, Schultz EJ, Hagedorn B, Stevenson TJ, Seefeldt SS. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environ Toxicol Chem. 2016 Feb;35(2):485-93. doi: 10.1002/etc.3222. Epub 2016 Jan 8. PubMed PMID: 26313564.

10: Settivari RS, Gehen SC, Amado RA, Visconti NR, Boverhof DR, Carney EW. Application of the KeratinoSens™ assay for assessing the skin sensitization potential of agrochemical active ingredients and formulations. Regul Toxicol Pharmacol. 2015 Jul;72(2):350-60. doi: 10.1016/j.yrtph.2015.05.006. Epub 2015 May 14. PubMed PMID: 25981449.

11: Sura S, Waiser MJ, Tumber V, Raina-Fulton R, Cessna AJ. Effects of a herbicide mixture on primary and bacterial productivity in four prairie wetlands with varying salinities: an enclosure approach. Sci Total Environ. 2015 Apr 15;512-513:526-539. doi: 10.1016/j.scitotenv.2015.01.064. Epub 2015 Jan 31. PubMed PMID: 25644848.

12: Forster GM, Brown DG, Dooley GP, Page RL, Ryan EP. Multiresidue analysis of pesticides in urine of healthy adult companion dogs. Environ Sci Technol. 2014 Dec 16;48(24):14677-85. doi: 10.1021/es503764s. Epub 2014 Nov 26. PubMed PMID: 25365583.

13: Raeppel C, Fabritius M, Nief M, Appenzeller BM, Briand O, Tuduri L, Millet M. Analysis of airborne pesticides from different chemical classes adsorbed on Radiello® Tenax® passive tubes by thermal-desorption-GC/MS. Environ Sci Pollut Res Int. 2015 Feb;22(4):2726-34. doi: 10.1007/s11356-014-3534-z. Epub 2014 Sep 11. PubMed PMID: 25205153.

14: Seen A, Bizeau O, Sadler L, Jordan T, Nichols D. Assessment of Envi-Carb™ as a passive sampler binding phase for acid herbicides without pH adjustment. Chemosphere. 2014 May;103:306-12. doi: 10.1016/j.chemosphere.2013.11.075. Epub 2014 Jan 31. PubMed PMID: 24485816.

15: Zhang P, Bui A, Rose G, Allinson G. Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. J Chromatogr A. 2014 Jan 17;1325:56-64. doi: 10.1016/j.chroma.2013.12.021. Epub 2013 Dec 16. PubMed PMID: 24373535.

16: Wolf A, Bergmann A, Wilken RD, Gao X, Bi Y, Chen H, Schüth C. Occurrence and distribution of organic trace substances in waters from the Three Gorges Reservoir, China. Environ Sci Pollut Res Int. 2013 Oct;20(10):7124-39. doi: 10.1007/s11356-013-1929-x. Epub 2013 Jul 7. PubMed PMID: 23832801.

17: Ulén BM, Larsbo M, Kreuger JK, Svanbäck A. Spatial variation in herbicide leaching from a marine clay soil via subsurface drains. Pest Manag Sci. 2014 Mar;70(3):405-14. doi: 10.1002/ps.3574. Epub 2013 Jun 13. PubMed PMID: 23658148; PubMed Central PMCID: PMC4238832.

18: Messing P, Farenhorst A, Waite D, Sproull J. Influence of usage and chemical-physical properties on the atmospheric transport and deposition of pesticides to agricultural regions of Manitoba, Canada. Chemosphere. 2013 Feb;90(6):1997-2003. doi: 10.1016/j.chemosphere.2012.10.071. Epub 2012 Dec 20. PubMed PMID: 23260250.

19: Sura S, Waiser M, Tumber V, Farenhorst A. Effects of herbicide mixture on microbial communities in prairie wetland ecosystems: a whole wetland approach. Sci Total Environ. 2012 Oct 1;435-436:34-43. doi: 10.1016/j.scitotenv.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846761.

20: Tian Y, Liu X, Dong F, Xu J, Lu C, Kong Z, Wang Y, Zheng Y. Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. J AOAC Int. 2012 Mar-Apr;95(2):554-9. PubMed PMID: 22649944.